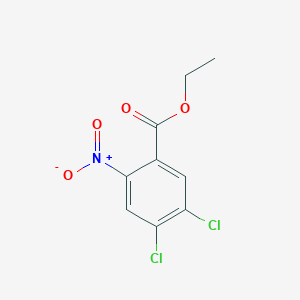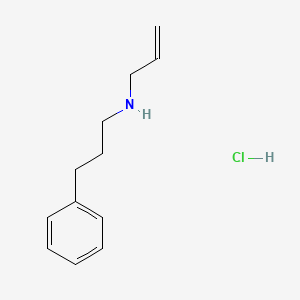![molecular formula C18H29N B6344222 (Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine CAS No. 1025515-19-8](/img/structure/B6344222.png)
(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enzymatic Kinetic Resolution
(Nechab et al., 2007) explored the optimization of the kinetic resolution of 2-amino-4-phenyl-butane, achieving high enantioselectivity in reactions using carboxylic acids and their ethyl esters as acyl donors. This research highlighted the potential for selective enzymatic processes in the synthesis of chiral amines.
Synthesis of Heteroleptic Iridium Complexes
(Volpi et al., 2012) described the synthesis of organometallic phosphorescent derivatives suitable for surface functionalization, using reactions between 2,2'-dipyridylketone (L1) and different amines to produce related amines and iminic ligands. These compounds were employed in creating phosphorescent organo-iridium complexes, demonstrating the chemical versatility of amines for developing materials with potential applications in light-emitting devices.
Anticorrosion Properties
(Chira et al., 2021) investigated the anticorrosion properties of organic layers formed on copper, functionalized with amino alcohols. The study found that coatings based on 2-[(phenylmethylidene)amino]butan-1ol offered significant protection against corrosion, showcasing the application of these compounds in creating effective anticorrosion coatings.
Catalysis and Polymerization
(Waleed et al., 2022) conducted a study on the alcoholysis of phenyl isocyanate using butan-1-ol in the presence of tertiary amine catalysts. The research highlighted the significant effect of tertiary amines on urethane formation, contributing to the field of polyurethane production and catalyst design.
Propriétés
IUPAC Name |
(2E)-2-benzylidene-N-butan-2-ylheptan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N/c1-4-6-8-13-18(15-19-16(3)5-2)14-17-11-9-7-10-12-17/h7,9-12,14,16,19H,4-6,8,13,15H2,1-3H3/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUVYVFFZYTXQW-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)CNC(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/CNC(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344145.png)
amine hydrochloride](/img/structure/B6344153.png)
![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)
amine hydrochloride](/img/structure/B6344177.png)
amine hydrochloride](/img/structure/B6344183.png)
amine hydrochloride](/img/structure/B6344195.png)

amine](/img/structure/B6344199.png)
amine](/img/structure/B6344206.png)

amine hydrochloride](/img/structure/B6344215.png)
![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344228.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)